Palladium(II) oxalate

Overview

Description

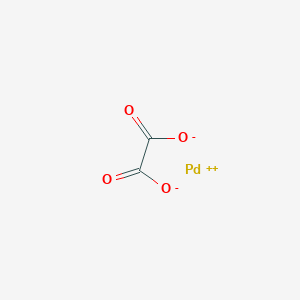

Palladium(II) oxalate is a compound with the molecular formula C2O4Pd . It forms complexes with water and oxalate in aqueous solution . The palladium oxalato complexes are significantly more stable than palladium(II) complexes with monodentate O-bonding ligands .

Synthesis Analysis

Palladium(II) oxalate can be synthesized through complex formation between [Pd(H2O)4]2+ and oxalate . Other methods of synthesis involve the use of formamidine ligands and oxalic acid diamide derivatives .Molecular Structure Analysis

The molecular structure of Palladium(II) oxalate has been studied using X-ray crystallography . The structure is influenced by substituents at the 5-position in addition to substituents on the bridgehead carbon .Chemical Reactions Analysis

The complex formation between [Pd(H2O)4]2+ and oxalate has been studied spectrophoto-metrically in aqueous solution at variable temperature, ionic strength, and pH . The overall stability constants for [Pd(H2O)2(ox)] and [Pd(ox)2]2- at zero ionic strength and 298.2 K are log10β01 = 9.04 ± 0.06 and log10β02 = 13.1 ± 0.3, respectively .Physical And Chemical Properties Analysis

Palladium(II) oxalate has a molecular weight of 194.44 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 80.3 Ų .Scientific Research Applications

PdC2O4\text{PdC}_2\text{O}_4PdC2O4

, is a versatile compound with a range of applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Thermodynamic Studies

The complex formation between Palladium(II) and oxalate has been extensively studied for its thermodynamic properties . Understanding these properties is crucial for the development of new compounds with desired stability and reactivity, which can have implications in various fields such as materials science and drug design.

Antitumor Activity

Palladium(II) oxalate complexes have shown promise in antitumor activity . Research indicates that these complexes can be used to create compounds that exhibit cytotoxicity against various cancer cell lines, making them potential candidates for cancer treatment.

Spectroscopic Analysis

The study of Palladium(II) oxalate complexes through spectroscopic methods provides valuable insights into their structure and bonding . This information is essential for the design of new materials with specific optical or electronic properties.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to predict the properties of Palladium(II) oxalate complexes . These theoretical studies complement experimental findings and are vital for understanding the electronic structure and reactivity of these complexes.

Development of New Ligands

Research on Palladium(II) oxalate has led to the synthesis of new formamidine ligands . These ligands, when combined with palladium, form complexes that can be further explored for their unique chemical and physical properties.

Mechanism of Action

Target of Action

Palladium(II) oxalate primarily targets the formation of complex compounds in aqueous solutions . The compound interacts with water molecules and oxalate ions to form various complexes . The primary targets are therefore the water molecules and oxalate ions present in the solution .

Mode of Action

The mode of action of Palladium(II) oxalate involves the formation of complex compounds through a series of reactions. The compound [Pd(H2O)4]2+ interacts with oxalate ions (ox = C2O42−) to form [Pd(H2O)2(ox)] and [Pd(ox)2]2− . This interaction is influenced by factors such as temperature, ionic strength, and pH .

Biochemical Pathways

The biochemical pathways affected by Palladium(II) oxalate primarily involve the formation and stability of complex compounds. The compound influences the stability of other Pd(II) compounds such as [Pd(en)(ox)] and cis-[Pd(NH3)2Cl2], some of which are analogs to Pt(II) complexes used in cancer treatment .

Pharmacokinetics

The stability of the compound and its complexes in aqueous solutions suggests that these properties may be influenced by factors such as temperature, ionic strength, and ph .

Result of Action

The result of the action of Palladium(II) oxalate is the formation of stable complex compounds. These complexes are significantly more stable than Palladium(II) complexes with monodentate O-bonding ligands . The formation of these complexes can influence various processes, including the stability of other Pd(II) compounds .

Action Environment

The action of Palladium(II) oxalate is influenced by environmental factors such as temperature, ionic strength, and pH . These factors can affect the formation and stability of the complex compounds formed by the compound . For example, the equilibrium constants for the reactions involving Palladium(II) oxalate are influenced by these factors .

Future Directions

properties

IUPAC Name |

oxalate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUNZXXSTMDFIY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578566 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(II) oxalate | |

CAS RN |

57592-57-1 | |

| Record name | Palladium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium (II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Palladium(II) Oxalate contribute to the production of biofuel?

A1: Palladium(II) Oxalate can be used as a precursor for creating catalysts used in the hydrodeoxygenation (HDO) of fatty acids into biofuel. [] For example, research shows that reacting dihydrogen tetrachloropalladate(II) with oxalic acid forms polynuclear Palladium(II) Oxalate (PdOx). This PdOx, when supported on zeolite, creates a catalyst (PdOx/Zeol) effective in converting stearic acid into paraffinic biofuel. [] This process involves removing oxygen from the fatty acid molecule, leading to the formation of hydrocarbons suitable for fuel.

Q2: What is the impact of zeolite support on the structure of Palladium(II) Oxalate in the catalyst material?

A2: Characterization techniques like SEM and XRD reveal that while the zeolite support used for the Palladium(II) Oxalate catalyst exhibits a highly crystalline structure, the incorporation of PdOx leads to a decrease in crystallinity within the resulting PdOx/Zeol material. [] This suggests that the interaction between the PdOx and the zeolite support during catalyst synthesis can influence the overall structural arrangement of the catalyst material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)